2-(Imidazol-1-ylmethyl)pyrrole

Description

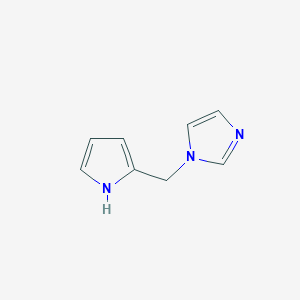

2-(Imidazol-1-ylmethyl)pyrrole is a hybrid heterocyclic compound featuring a pyrrole ring connected to an imidazole moiety via a methylene (-CH2-) linker. This structural motif combines the electron-rich aromatic properties of pyrrole with the nitrogen-rich, biologically active imidazole system. Pyrrole derivatives are widely studied for their roles in natural products and pharmaceuticals, while imidazole-containing compounds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities . The methylene bridge in this compound introduces conformational flexibility, distinguishing it from fused-ring pyrroloimidazoles or rigidly substituted analogs .

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

1-(1H-pyrrol-2-ylmethyl)imidazole |

InChI |

InChI=1S/C8H9N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h1-5,7,10H,6H2 |

InChI Key |

NPGFWDXVPSMVHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)CN2C=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Flexibility vs.

Key Insights :

- Synergistic Potential: The combination of pyrrole and imidazole in 2-(Imidazol-1-ylmethyl)pyrrole may confer dual functionality, such as antioxidant activity from pyrrole and kinase modulation from imidazole .

- Selectivity Challenges : Unlike pyridinylimidazoles (), which show kinase selectivity, the target compound’s flexible structure might reduce selectivity unless optimized with specific substituents.

Chemical Reactivity and Stability

- Oxidation Sensitivity : Pyrrole rings are prone to oxidation, as seen in , where pyrrole forms 1,5-dihydro-pyrrole-one under oxidative conditions. The imidazole substituent in this compound could either stabilize the pyrrole ring via electron donation or increase susceptibility to degradation depending on substitution patterns .

- Comparative Stability : Fused pyrroloimidazoles () exhibit enhanced stability due to aromatic conjugation, whereas the methylene-linked target compound may require protective groups during synthesis to prevent side reactions.

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : Imidazole’s polarity may improve aqueous solubility compared to purely pyrrole-based compounds, but the methylene linker could introduce hydrophobicity. This balance must be optimized for drug-likeness .

- Drug Design Implications : The modular structure of this compound allows for derivatization at both the pyrrole and imidazole rings, enabling tailored pharmacokinetic profiles—a advantage over rigid fused systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.